REACTION_CXSMILES
|
[F:1][C:2]([F:18])([F:17])[C:3]1[C:8]([C:9]([O:11]C)=[O:10])=[CH:7][CH:6]=[C:5]([C:13]([F:16])([F:15])[F:14])[N:4]=1.[OH-].[K+].O>C(O)C>[F:17][C:2]([F:1])([F:18])[C:3]1[C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=[C:5]([C:13]([F:16])([F:14])[F:15])[N:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
FC(C1=NC(=CC=C1C(=O)OC)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed under vacuum
|
Type
|
ADDITION
|
Details
|
H2O was added to the residue
|
Type
|
EXTRACTION
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Details
|
This aqueous layer was extracted 2X with ether (ether layer discarded)
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ether
|
Type
|
WASH
|
Details
|
The ether layer was washed 2X with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The ether was then removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the resulting solid was dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NC(=CC=C1C(=O)O)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.07 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |